molecular formula C13H15N5O2 B2910488 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1235034-16-8

2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2910488
CAS No.: 1235034-16-8
M. Wt: 273.296
InChI Key: QQAJGKDNVYVGLH-UHFFFAOYSA-N
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Description

2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a potent, selective, and brain-penetrant inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of microglia proliferation and survival. Preclinical studies highlight its primary research value in investigating the role of microglia in neurodegenerative and neuroinflammatory diseases . By inhibiting CSF1R signaling, this compound enables the pharmacological depletion of microglia in the central nervous system, providing a powerful tool to dissect microglial function in disease models such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. Its application extends to the field of oncology, particularly in modulating the tumor microenvironment , as CSF1R is also critically involved in the differentiation and function of tumor-associated macrophages (TAMs). The compound's mechanism of action involves competitive binding to the ATP-binding site of CSF1R, effectively blocking its kinase activity and downstream pathways. This specific action makes it an essential research chemical for exploring CSF1R-dependent processes and for validating CSF1R as a therapeutic target across a spectrum of neurological and oncological research.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9-2-6-18(7-3-9)13(19)12-16-11(17-20-12)10-8-14-4-5-15-10/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAJGKDNVYVGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazine derivative, followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole-Piperidine/Piperazine Derivatives
Compound Name Key Structural Differences Biological Relevance
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine Methoxy linker instead of carbonyl; pyridinyl substituent Potential kinase or receptor binding due to pyridine’s electron-deficient nature.
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Aromatic (4-methylphenyl) vs. alicyclic (4-methylpiperidine) substituent Enhanced lipophilicity but reduced solubility compared to the target compound.
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperazine-piperidine core with ester substituent Likely CNS activity due to piperazine’s blood-brain barrier penetration capability.

Key Insights :

  • Linker Groups: Carbonyl vs. Carbonyl groups may enhance binding to polar enzyme active sites .
Triazole vs. Oxadiazole Core Modifications
Compound Name Core Heterocycle Functional Implications
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole-pyrazine hybrid Improved metabolic stability due to triazole’s resistance to oxidation.
Target Compound Oxadiazole-pyrazine hybrid Oxadiazole’s electron-withdrawing nature may enhance π-π stacking in enzyme pockets.

Key Insights :

  • Triazole vs. However, oxadiazoles are more rigid, favoring entropic gains in binding .
Electron-Withdrawing vs. Electron-Donating Substituents
Compound Name Substituent Profile Physicochemical Impact
3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoic Acid Chloro/ethyl groups on pyrazole Increased hydrophobicity; potential for enhanced membrane permeability.
Target Compound 4-Methylpiperidine-carbonyl substituent Moderate solubility (logP ~2–3) due to alicyclic amine and polar carbonyl.

Key Insights :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase compound stability but may reduce solubility.
  • Electron-Donating Groups (e.g., methylpiperidine) : Enhance basicity, improving protonation-dependent solubility in physiological pH .
Pharmacological Activity Trends
  • Antiviral Potential: Oxadiazole derivatives like SC56 () inhibit HIV-1 entry via gp120 binding, suggesting the target compound’s oxadiazole-piperidine motif could be optimized for similar activity .
  • Enzyme Inhibition : Pyrazine-oxadiazole hybrids (e.g., MAO-B inhibitors in ) highlight the scaffold’s versatility in targeting oxidoreductases .

Biological Activity

The compound 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, and it features a pyrazine ring substituted with an oxadiazole and a piperidine moiety. The structural complexity of this compound is believed to contribute to its diverse biological activities.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antiproliferative properties. For instance, a related compound was shown to inhibit the growth of cancer cell lines with a GI50 value of 0.77 µM against several human cancer cell lines, indicating strong anticancer potential .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. A study found that piperazine derivatives, which share structural similarities with our compound, inhibited key kinases such as EGFR and CDK2 with IC50 values in the nanomolar range (89 nM for EGFR and 14 nM for CDK2) . This suggests that This compound may also possess enzyme inhibitory properties worth exploring.

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. In related studies, compounds with similar structures increased levels of cytochrome C and activated intrinsic apoptotic pathways . This mechanism is critical for the development of anticancer therapies.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to This compound :

  • Cancer Treatment : A series of piperazine derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The most active derivative showed promising results comparable to standard chemotherapeutics like doxorubicin .
  • Neuroprotection : Compounds with structural similarities have been investigated for neuroprotective effects against neurodegenerative diseases. They showed potential in inhibiting acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50/GI50 ValueReference
Antiproliferative5-(3-cyclopropyl oxadiazol)0.77 µM
EGFR InhibitionPiperazine Derivative89 nM
CDK2 InhibitionPiperazine Derivative14 nM
Acetylcholinesterase InhibitionSimilar CompoundNot Specified

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